Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Description
Properties
IUPAC Name |
2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMYFBSMLPIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666856-94-6 | |
| Record name | Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
- Starting Material: Typically, a 2-bromo-4-methyl aniline or related halogenated aryl amine is used as the precursor.
- Phosphination Step: The key step involves the nucleophilic substitution or metal-catalyzed coupling of di-i-propylphosphine groups onto the aryl ring at the ortho position relative to the amine.
- Amine Backbone Formation: The amine nitrogen serves as a bridging atom connecting two phosphino-substituted aryl groups, forming the bisphosphinoamine structure.
Typical Reaction Conditions
- Halogenation: Selective halogenation of the aryl precursor is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., HCl, acetic acid, or Lewis acids like AlCl3) to introduce the halogen at the ortho position.
- Phosphination: The halogenated intermediate is reacted with di-i-propylphosphine reagents, often under palladium or nickel catalysis, or via lithiation followed by reaction with chlorodi-i-propylphosphine.
- Amine Coupling: The bis(aryl)amine is formed by coupling two phosphino-substituted aryl units through the amine nitrogen, sometimes via Buchwald-Hartwig amination or related cross-coupling methods.
- Purification: Organic solvent extraction, washing, and recrystallization are employed to purify the final ligand.
Representative Synthetic Scheme (Inferred)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Halogenation | Br2 or NBS, acid catalyst | Selective bromination at ortho position of 4-methyl aniline |
| 2. Lithiation | n-BuLi or similar base | Formation of aryl lithium intermediate |
| 3. Phosphination | ClP(i-Pr)2 (chlorodi-i-propylphosphine) | Nucleophilic substitution to install di-i-propylphosphino groups |
| 4. Amine coupling | Pd or Ni catalyst, base | Formation of bis(aryl)amine backbone |
| 5. Purification | Organic solvent extraction, recrystallization | Isolation of pure this compound |
Alternative Routes and Catalytic Methods
While direct synthesis routes are standard, recent research on related phosphine ligands suggests catalytic olefination and carbene insertion techniques could be adapted to modify or functionalize such ligands post-synthesis. However, these are more relevant for ligand functionalization rather than initial preparation.
Research Findings and Yield Data
- Yield Efficiency: Literature indicates that multi-step syntheses of similar bisphosphinoamines can involve 5 to 9 reaction steps, with overall yields ranging from 10% to over 80%, depending on optimization.
- Purity and Characterization: The final product is characterized by ^31P NMR spectroscopy, showing distinct signals for phosphine moieties, and by ^1H and ^13C NMR for the aromatic and amine backbone. Crystallographic data confirms the bisphosphinoamine structure.
- Storage and Stability: The compound is sensitive to air and moisture; thus, it is stored at low temperatures (2–8°C) and protected from light to prevent degradation.
Data Table: Key Parameters in Preparation
| Parameter | Details |
|---|---|
| Starting Material | 2-bromo-4-methyl aniline or equivalent |
| Phosphination Agent | Chlorodi-i-propylphosphine |
| Catalysts | Pd, Ni, or base-mediated lithiation |
| Solvents | Toluene, benzene, acetonitrile, methanol |
| Temperature Range | -78°C to reflux depending on step |
| Reaction Time | 15 min to several hours |
| Purification Methods | Extraction, washing, recrystallization |
| Yield Range | 40% to 82% (depending on step optimization) |
| Storage Conditions | 2–8°C, dark, inert atmosphere recommended |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the phosphine groups.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using various reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride, although less commonly used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound, although specific products depend on the reducing conditions.
Substitution: Substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
Coordination Chemistry
Ligand Properties
The compound acts as a bidentate ligand, coordinating through its phosphine groups to metal centers. This coordination enhances the reactivity of the metal-ligand complex, facilitating various catalytic processes.
Catalytic Applications
- Hydrogenation : The compound is utilized in hydrogenation reactions where it stabilizes metal catalysts, improving reaction rates and selectivity.
- Cross-Coupling Reactions : It plays a crucial role in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Synthesis
The use of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine in pharmaceutical synthesis has been documented extensively. Its role as a ligand in palladium-catalyzed amination reactions has led to significant advancements in drug development.
Case Studies
- GlaxoSmithKline : Utilized the ligand in synthesizing novel imidazo[1,2-a]pyridines with potent activity against the herpes virus .
- Pfizer : Employed the ligand for synthesizing κ-opioid receptor agonists, which have potential applications as non-addictive analgesics .
Industrial Applications
In industrial settings, this compound is applied in the synthesis of fine chemicals and pharmaceuticals. Its effectiveness as a ligand enhances the efficiency and selectivity of chemical reactions, making it valuable for large-scale production.
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Catalysis | Hydrogenation and cross-coupling | Increased yield and selectivity |
| Pharmaceutical Synthesis | Synthesis of antiviral compounds | Improved reaction conditions |
| Fine Chemical Production | Synthesis of specialty chemicals | Enhanced efficiency in production |
Biological Applications
While specific biological applications are less documented, similar phosphine compounds have been explored for their potential as enzyme inhibitors or drug delivery systems. The structural characteristics of this compound suggest possible avenues for further research in medicinal chemistry.
Electrochemical Properties
Recent studies have highlighted the electrochemical behavior of this compound when forming complexes with metals like nickel, palladium, and platinum. These complexes exhibit unique electrochemical properties that can be harnessed for various applications, including sensors and energy storage devices .
Mechanism of Action
The mechanism of action of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine primarily involves its role as a ligand. The compound coordinates with metal centers through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The amine group may also play a role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
- Bis[2-(diisopropylphosphino)ethyl]amine
- Bis[2-(diphenylphosphino)phenyl]amine
- Bis[2-(di-tert-butylphosphino)phenyl]amine
Comparison: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is unique due to the presence of the 4-methylphenyl ring and the specific arrangement of the diisopropylphosphino groups. Compared to Bis[2-(diisopropylphosphino)ethyl]amine, it has a more rigid structure due to the aromatic ring, which can influence its coordination behavior and catalytic properties. The presence of the methyl group also adds steric bulk, which can affect the compound’s reactivity and selectivity in catalytic processes.
Biological Activity
Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (commonly referred to as bis(dipropylphosphino)amine) is a bidentate ligand widely studied for its biological and catalytic properties. This compound plays a significant role in various chemical reactions, particularly in palladium-catalyzed processes, and has shown potential biological activities, including antitumor effects.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features two di-i-propylphosphino groups attached to a central amine, providing it with unique steric and electronic properties that enhance its reactivity in coordination chemistry.
Biological Activity Overview
-
Antitumor Activity :
- Recent studies have reported that palladium complexes formed with bis(dipropylphosphino)amine exhibit significant antitumor activity. For instance, palladium(II) complexes with this ligand have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve DNA intercalation or groove binding, which disrupts cellular processes leading to apoptosis in cancer cells .
-
Mechanistic Studies :
- Research indicates that the biological activity of these complexes may be attributed to their ability to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress can trigger apoptotic pathways, making these compounds potential candidates for further development in cancer therapy .
-
Pharmaceutical Applications :
- The utility of bis(dipropylphosphino)amine extends beyond its antitumor properties; it has been effectively employed as a ligand in various palladium-catalyzed reactions that are crucial for synthesizing pharmaceutical compounds. For example, its role in the synthesis of selective estrogen receptor modulators highlights its importance in drug development .
1. Antitumor Activity Against HepG2 Cell Lines
A study evaluated the cytotoxic effects of palladium complexes containing bis(dipropylphosphino)amine on HepG2 human hepatoblastoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with the palladium complex exhibiting higher cytotoxicity compared to free ligands. The complex induced apoptosis through ROS generation and subsequent activation of caspase pathways .
2. Synthesis of Pharmaceuticals
In another case, bis(dipropylphosphino)amine was utilized as a ligand in the synthesis of novel imidazo[1,2-a]pyridines with antiviral properties against the herpes virus. The reaction conditions optimized with this ligand led to significantly improved yields compared to other traditional ligands like BINAP, showcasing its effectiveness in pharmaceutical synthesis .
Data Table: Biological Activities and Findings
| Study | Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|---|
| Study 1 | Pd(II) complex with bis(dipropylphosphino)amine | HepG2 | Cytotoxicity (57.6%) | ROS generation, apoptosis |
| Study 2 | Imidazo[1,2-a]pyridine derivative | Not specified | Antiviral activity | Palladium-catalyzed synthesis |
| Study 3 | Nickel(II) complex with phosphine ligands | Various | Antitumor activity | DNA intercalation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, and how is purity validated?
- Methodological Answer : The synthesis typically involves phosphine ligand assembly via nucleophilic substitution or metal-mediated coupling. For example, reacting 4-methyl-2-bromoaniline derivatives with di-iso-propylphosphine under inert conditions (e.g., Schlenk line) yields the target ligand. Purification via column chromatography (hexane/ethyl acetate) is critical to remove unreacted phosphine precursors. Purity validation requires P NMR to confirm absence of oxidized phosphine species (e.g., phosphine oxides) and elemental analysis (C, H, N) to verify stoichiometry. Air-sensitive handling (glovebox/argon) is essential to prevent degradation .
Q. How does this ligand enhance catalytic performance in cross-coupling reactions compared to analogous phosphines?
- Methodological Answer : The ligand’s steric bulk (di-iso-propyl groups) and electron-donating methyl substituents modulate metal center reactivity. For instance, in palladium-catalyzed Suzuki-Miyaura couplings, its strong σ-donor capability stabilizes Pd(0) intermediates, reducing catalyst deactivation. Comparative studies involve kinetic analysis (e.g., turnover frequency measurements) and spectroscopic monitoring (e.g., in situ P NMR) to track metal-ligand coordination dynamics. Benchmarks against triphenylphosphine or BINAP derivatives reveal improved stability under aerobic conditions due to reduced oxidation susceptibility .
Q. What protocols ensure safe handling and long-term storage of this air-sensitive ligand?
- Methodological Answer : Storage under argon in flame-sealed ampoules or Schlenk flasks prevents oxidation. Handling requires gloveboxes or Schlenk techniques with rigorous deoxygenation of solvents (e.g., THF, toluene) via freeze-pump-thaw cycles. Contamination checks via P NMR (peak at ~20 ppm for oxidized species) should precede experimental use. Safety protocols mandate PPE (nitrile gloves, lab coat) and dedicated waste containers for phosphine-contaminated materials, disposed via approved hazardous waste facilities .
Advanced Research Questions
Q. How can researchers design experiments to probe ligand-metal binding modes and their impact on catalytic selectivity?
- Methodological Answer : Employ a combination of X-ray crystallography (for solid-state structures) and DFT calculations to map coordination geometries. Variable-temperature H/P NMR in solution identifies dynamic binding (e.g., fluxionality). Catalytic testing with substituted aryl halides (e.g., ortho- vs. para-substituted substrates) reveals steric/electronic effects on selectivity. Controlled poisoning experiments (e.g., adding PPh) quantify ligand exchange rates .
Q. What strategies resolve contradictions in reported catalytic efficiencies across different reaction systems?
- Methodological Answer : Systematically isolate variables:
- Substrate scope : Test electron-deficient vs. electron-rich substrates.
- Metal precursor : Compare Pd(OAc), Pd(dba), or Ni(COD).
- Solvent effects : Polar aprotic (DMF) vs. non-polar (toluene) media.
Reproducibility requires strict oxygen/moisture exclusion (e.g., Karl Fischer titration for solvent dryness). Meta-analyses of literature data should account for unreported impurities (e.g., trace metals in solvents) using ICP-MS .
Q. Which computational approaches best predict the ligand’s electronic properties and their role in reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis set calculates Natural Bond Orbital (NBO) charges to quantify electron donation. Time-dependent DFT models UV-Vis spectra for charge-transfer transitions. Mechanistic studies (e.g., transition-state optimization) clarify oxidative addition/reductive elimination barriers in cross-coupling. Validation via correlation with experimental kinetics (Eyring plots) ensures model accuracy .
Q. How can the environmental fate and degradation pathways of this ligand be assessed in ecological risk studies?
- Methodological Answer : Conduct OECD 301B biodegradability tests under aerobic/anaerobic conditions. Use LC-MS/MS to track hydrolysis products (e.g., phosphine oxides). Soil adsorption studies (OECD 106) measure K values to assess mobility. Ecotoxicity assays (e.g., Daphnia magna LC) evaluate acute toxicity. Long-term stability in water/sediment systems (OECD 308) identifies persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
